molecular formula C15H20N2O2S2 B2740524 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide CAS No. 899999-49-6

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2740524
CAS No.: 899999-49-6
M. Wt: 324.46
InChI Key: FOOFOGQZWXEPSD-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, a dimethylamino group, and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the sulfonamide group: This step usually involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Attachment of the dimethylamino and p-tolyl groups: This can be done through nucleophilic substitution reactions, where the appropriate amine and tolyl derivatives are introduced under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the management of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The dimethylamino and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent, given the sulfonamide moiety.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a medicinal context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical reactivity.

Uniqueness

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the dimethylamino and p-tolyl groups may enhance its solubility and reactivity compared to simpler sulfonamides.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-12-6-8-13(9-7-12)14(17(2)3)11-16-21(18,19)15-5-4-10-20-15/h4-10,14,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFOGQZWXEPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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